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Abstract
CI-966 hydrochloride, a potent and selective inhibitor of the GABA transporter 1 (GAT-1),

emerged from the Parke-Davis research pipeline in the late 1980s and early 1990s as a

promising candidate for the treatment of epilepsy and other neurological disorders. Its

mechanism of action, centered on enhancing GABAergic neurotransmission by blocking the

reuptake of gamma-aminobutyric acid (GABA), represented a targeted approach to central

nervous system therapeutics. Despite demonstrating significant anticonvulsant, anxiolytic, and

neuroprotective potential in preclinical models, the clinical development of CI-966 was abruptly

halted during Phase I trials due to the manifestation of severe and unexpected neurological

and psychiatric adverse effects. This technical guide provides an in-depth history of the

development of CI-966 hydrochloride, detailing its synthesis, mechanism of action, preclinical

pharmacology, and the pivotal clinical findings that led to its discontinuation.

Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian

central nervous system, playing a crucial role in regulating neuronal excitability. The synaptic

concentration of GABA is tightly controlled by GABA transporters (GATs), which are responsible

for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial

cells. Pharmacological inhibition of GATs, particularly the neuronally expressed GAT-1,
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presents a logical strategy for augmenting GABAergic signaling and thereby achieving

therapeutic effects in conditions characterized by neuronal hyperexcitability, such as epilepsy.

CI-966 hydrochloride, chemically known as 1-(2-(bis(4-

(trifluoromethyl)phenyl)methoxy)ethyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid

hydrochloride, was developed by Parke-Davis with this therapeutic rationale.[1] As a highly

selective inhibitor of GAT-1, CI-966 was designed to increase the synaptic availability of GABA,

thereby enhancing inhibitory neurotransmission.

Synthesis and Physicochemical Properties
While a detailed, step-by-step synthesis protocol for CI-966 hydrochloride is not readily

available in the public domain, its chemical structure, 1-(2-(bis(4-

(trifluoromethyl)phenyl)methoxy)ethyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid

hydrochloride, suggests a multi-step synthesis involving the formation of the tetrahydropyridine

ring, followed by N-alkylation with the diarylmethoxyethyl side chain.

Table 1: Physicochemical Properties of CI-966 Hydrochloride

Property Value

IUPAC Name

1-(2-(bis(4-

(trifluoromethyl)phenyl)methoxy)ethyl)-1,2,5,6-

tetrahydropyridine-3-carboxylic acid

hydrochloride

Molecular Formula C₂₃H₂₁F₆NO₃·HCl

Molecular Weight 509.87 g/mol

CAS Number 110283-66-4

Mechanism of Action and Pharmacology
CI-966 is a potent and selective inhibitor of the GABA transporter 1 (GAT-1).[1] By blocking

GAT-1, CI-966 reduces the reuptake of GABA from the synaptic cleft, leading to an increased

concentration of GABA available to bind to postsynaptic GABA-A and GABA-B receptors. This
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enhancement of GABAergic neurotransmission results in a generalized inhibitory effect on the

central nervous system.
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Figure 1: GABAergic Synapse and the Mechanism of Action of CI-966.

In Vitro Potency and Selectivity
CI-966 demonstrates high potency for the human GAT-1 transporter. Studies on cloned human

GABA transporters revealed its significant selectivity for GAT-1 over other GABA transporter

subtypes.

Table 2: In Vitro Potency and Selectivity of CI-966

Transporter IC₅₀ (µM)

Human GAT-1 0.26[1]

Rat GAT-1 1.2

GAT-2 > 200-fold selectivity vs. GAT-1

GAT-3 > 200-fold selectivity vs. GAT-1

Preclinical Development
The preclinical evaluation of CI-966 hydrochloride showcased its potential as a broad-

spectrum anticonvulsant and neuroprotective agent.

Experimental Protocols
A definitive, detailed protocol for CI-966 is not publicly available. However, a typical GAT-1

inhibition assay from that era would involve the following steps:

Preparation of Synaptosomes: Synaptosomes, which are isolated nerve terminals, would be

prepared from rat brain tissue (e.g., cerebral cortex) through a series of homogenization and

centrifugation steps.

[³H]-GABA Uptake Assay:

Synaptosomes would be pre-incubated in a physiological buffer.
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CI-966 hydrochloride at various concentrations would be added to the synaptosome

suspension.

The uptake reaction would be initiated by the addition of a low concentration of

radiolabeled GABA ([³H]-GABA).

After a short incubation period, the uptake would be terminated by rapid filtration through

glass fiber filters, separating the synaptosomes from the incubation medium.

The radioactivity retained on the filters, representing the amount of [³H]-GABA taken up by

the synaptosomes, would be measured using liquid scintillation counting.

Data Analysis: The concentration of CI-966 that inhibits 50% of the specific [³H]-GABA

uptake (IC₅₀) would be determined by non-linear regression analysis of the concentration-

response curve.
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Figure 2: General Experimental Workflow for a GAT-1 Inhibition Assay.
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While the specific models used for CI-966 are not exhaustively detailed in all publications,

standard preclinical models for anticonvulsant screening in that period included:

Maximal Electroshock (MES) Test: This model is used to identify compounds effective

against generalized tonic-clonic seizures.

Rodents (mice or rats) would be administered CI-966 hydrochloride or vehicle.

At the time of expected peak effect, a brief electrical stimulus would be delivered via

corneal or ear-clip electrodes.

The animals would be observed for the presence or absence of the tonic hindlimb

extension phase of the seizure.

The dose of CI-966 that protects 50% of the animals from the tonic hindlimb extension

(ED₅₀) would be calculated.

Subcutaneous Pentylenetetrazol (scPTZ) Test: This model is used to identify compounds

effective against myoclonic and absence seizures.

Rodents would be pre-treated with CI-966 hydrochloride or vehicle.

A convulsant dose of pentylenetetrazol would be administered subcutaneously.

The animals would be observed for a set period for the occurrence of clonic seizures.

The ED₅₀ for protection against clonic seizures would be determined.

Pharmacokinetics in Animals
Pharmacokinetic studies were conducted in rats and dogs to understand the absorption,

distribution, metabolism, and excretion of CI-966.

Table 3: Pharmacokinetic Parameters of CI-966 in Animals
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Parameter Rat (5 mg/kg oral) Dog (1.39 mg/kg oral)

tₘₐₓ (hr) 4.0 0.7

t₁/₂ elimination (hr) 4.5 1.2

Oral Bioavailability 100% 100%

Major Excretion Route Biliary (75%) Fecal (89%)

These data indicate that CI-966 is well-absorbed orally in both species. The primary route of

elimination is through the feces, suggesting significant biliary excretion.

Clinical Development and Discontinuation
CI-966 hydrochloride entered Phase I clinical trials for the treatment of epilepsy. The study

was designed to assess the safety, tolerability, and pharmacokinetics of the compound in

healthy volunteers.

Phase I Clinical Trial Design (General Overview)
A typical Phase I trial for an antiepileptic drug during that time would have been a dose-

escalation study:

Participants: A small number of healthy adult volunteers.

Design: Single-ascending dose or multiple-ascending dose cohorts.

Dosage: Starting with a very low dose, with subsequent cohorts receiving increasingly higher

doses after the safety of the previous dose level was established.

Assessments: Close monitoring for adverse events, vital signs, electrocardiograms (ECGs),

and laboratory parameters. Pharmacokinetic blood sampling would also be performed to

determine parameters such as Cₘₐₓ, tₘₐₓ, and t₁/₂.

Adverse Events and Discontinuation
The Phase I trial of CI-966 revealed a dose-limiting and ultimately prohibitive safety profile.

While doses between 1 and 10 mg were generally well-tolerated, higher doses produced

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b1668964?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668964?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


severe adverse effects.[1]

25 mg dose: Produced memory deficits.[1]

50 mg dose: Resulted in a range of severe neurological and psychiatric symptoms, including

memory deficits, myoclonus, tremors, unresponsiveness, and prolonged psychotic adverse

effects resembling schizophrenia and mania.[1]

These severe psychotomimetic and neurological adverse effects were deemed unacceptable,

leading to the discontinuation of the clinical development of CI-966 hydrochloride. The

adverse event profile was considered to be a direct consequence of the profound enhancement

of GABAergic neurotransmission.
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Figure 3: Development and Discontinuation Timeline of CI-966.
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Conclusion and Retrospective Analysis
The development history of CI-966 hydrochloride serves as a significant case study in CNS

drug development. While the compound demonstrated high potency and selectivity for its

intended target and showed promising efficacy in preclinical models, its clinical translation was

thwarted by an on-target, mechanism-based toxicity. The profound and widespread

enhancement of GABAergic inhibition in the human brain led to unacceptable neurological and

psychiatric side effects.

The story of CI-966 underscores the delicate balance required for modulating neurotransmitter

systems and highlights the challenges of extrapolating preclinical safety data to humans.

Although CI-966 itself was not a successful therapeutic, the knowledge gained from its

development contributed to a deeper understanding of the role of GAT-1 in the brain and

informed the development of subsequent GABAergic modulators with more favorable

therapeutic windows.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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